molecular formula C17H16N2OS2 B2902389 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 332898-67-6

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2902389
CAS No.: 332898-67-6
M. Wt: 328.45
InChI Key: XTZPSYDGMDUSEE-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a benzothiazole ring linked via a sulfanyl group to an acetamide scaffold, which is further substituted with a 2,5-dimethylphenyl group. The benzothiazole moiety is a heterocyclic aromatic system containing sulfur and nitrogen, contributing to its electronic and steric properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-7-8-12(2)14(9-11)18-16(20)10-21-17-19-13-5-3-4-6-15(13)22-17/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZPSYDGMDUSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Synthesis

The benzothiazole moiety is typically synthesized via condensation of o-aminothiophenol with carbon disulfide under alkaline conditions. This reaction forms the bicyclic benzothiazole core, which serves as the foundational structure for subsequent modifications.

Sulfanyl Group Introduction

The sulfanyl (-S-) group is introduced through nucleophilic substitution. For example, 2-mercaptobenzothiazole reacts with chloroethyl acetate in the presence of potassium carbonate to form ethyl [(1,3-benzothiazol-2-yl)sulfanyl] acetate. This intermediate is critical for further functionalization.

Acetamide Formation

The final step involves coupling the sulfanyl-benzothiazole intermediate with 2,5-dimethylaniline. In a representative procedure, ethyl [(1,3-benzothiazol-2-yl)sulfanyl] acetate undergoes aminolysis with 2,5-dimethylaniline in refluxing ethanol, yielding the target acetamide.

Optimization of Reaction Conditions

Conventional Thermal Methods

Traditional synthesis employs refluxing ethanol (78°C) with reaction times ranging from 8–15 hours. For instance, the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine monohydrochloride in ethanol achieves 96.5% yield after 12 hours of reflux.

Advanced Techniques

Modern methods enhance efficiency:

Method Temperature (°C) Time (min) Yield (%) Source
Microwave 180 4 97.1
Ultrasound 25–40 15 95.8
Conventional 78 720 89.3

Microwave irradiation reduces reaction times by 95% compared to conventional heating, while ultrasound improves mixing efficiency.

Industrial-Scale Production Strategies

Solvent Selection

Absolute ethanol is preferred for its ability to dissolve both polar and non-polar reactants while facilitating easy removal via distillation.

Reagent Stoichiometry

Optimal molar ratios include:

  • Piperazine derivatives : 1.5–2.2 equivalents relative to chloroacetamide intermediates.
  • Potassium carbonate : 0.5 equivalents as a base for deprotonation.

Purification Protocols

Industrial processes employ sequential steps:

  • Acid-base extraction : Unreacted amines are removed using hydrochloric acid (pH 2–5).
  • Recrystallization : Hexane or cyclohexane yields >99% pure product.

Analytical Validation

Spectroscopic Characterization

  • IR Spectroscopy : Confirms acetamide C=O stretch at 1650–1680 cm⁻¹.
  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 7.2–7.8 ppm, multiplet)
    • N-CH₃ groups (δ 2.3–2.5 ppm, singlet)
  • Mass Spectrometry : Molecular ion peaks at m/z 342.4 (M+H⁺).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) verifies purity >99.5%.

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation : Sulfanyl groups may oxidize to sulfoxides during prolonged storage.
    Solution: Add antioxidants like BHT (butylated hydroxytoluene).
  • Hydrolysis : Acetamide bonds are susceptible to acidic/basic conditions.
    Solution: Maintain neutral pH during purification.

Scalability Issues

Exothermic reactions during scaling require:

  • Jacketed reactors for temperature control
  • Incremental reagent addition to prevent thermal runaway.

Comparative Analysis of Methodologies

Parameter Conventional Microwave Ultrasound
Energy Consumption High Moderate Low
Reaction Volume >500 mL 10–50 mL 100–200 mL
Environmental Impact High waste Low waste Moderate

Microwave methods offer the best balance of efficiency and sustainability for laboratory-scale synthesis.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:

Compound Name Substituents on Acetamide Heterocycle Molecular Weight H-Bond Donors H-Bond Acceptors Biological Activity
Target Compound 2,5-dimethylphenyl Benzothiazole ~318* 1 4† Hypothetical (e.g., enzyme inhibition)
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(...) 3-cyano-tetrahydrobenzothienyl Benzoxazole 369.06 1 6 Not reported
N-(2-chloro-4-methylphenyl)-... 2-chloro-4-methylphenyl Benzimidazole N/A 1 N/A Elastase inhibition
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl) 2,6-dichlorophenyl Thiazole 287.16 1 3 Not reported
2-((2,5-dimethylphenyl)amino)-... (Compound 14) 2,5-dimethylphenyl Coumarin-thiazole 446.30 2 6 α-Glucosidase inhibition

*Calculated based on molecular formula; †Includes amide oxygen, benzothiazole sulfur, and nitrogen atoms.

  • Heterocycle Modifications: Replacing benzothiazole with benzoxazole (as in ) introduces an oxygen atom instead of sulfur, reducing polarizability and lipophilicity. This substitution may alter binding affinity in hydrophobic enzyme pockets. Benzimidazole derivatives (e.g., ) feature an additional nitrogen atom, enhancing hydrogen-bond acceptor capacity, which correlates with elastase inhibition .
  • Chlorinated aryl groups (e.g., 2,6-dichlorophenyl in ) increase molecular weight and electronegativity, which may enhance binding to targets with aromatic or hydrophobic residues.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H14N2S2
  • Molecular Weight : 286.40 g/mol
  • IUPAC Name : this compound

Structure Visualization

Atom TypeCount
Carbon (C)14
Hydrogen (H)14
Nitrogen (N)2
Sulfur (S)2

Antitumor Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antitumor properties. A study demonstrated that derivatives similar to our compound showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial effects. In vitro studies have shown that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Study : In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives and tested their cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating strong cytotoxicity compared to control agents .
  • Antimicrobial Evaluation : A comprehensive screening against various bacterial strains revealed that the compound inhibited growth with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL . These findings highlight its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory properties of related benzothiazole derivatives. The results indicated a significant reduction in nitric oxide production in RAW264.7 macrophages treated with the compound at concentrations of 10 µM .

Q & A

Q. What are the key synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzothiazole-thiol derivative with an acetamide intermediate. Critical steps include:

  • Amidation : Using carbodiimide coupling agents (e.g., EDC·HCl) in solvents like dichloromethane under inert atmospheres .
  • Thiol-ether formation : Reaction of the thiol group with α-haloacetamide derivatives, requiring precise pH control and temperature (e.g., 273 K for 3 hours) to minimize side reactions .
  • Purification : Recrystallization from methanol/acetone mixtures (1:1) or column chromatography to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?

Key methods include:

TechniquePurposeKey Insights
NMR Confirm regiochemistryBenzothiazole protons (δ 7.5–8.5 ppm), acetamide NH (δ 10–11 ppm) .
IR Identify functional groupsC=O stretch (~1650 cm⁻¹), S–S/C–N stretches (~600–700 cm⁻¹) .
Mass Spectrometry Verify molecular weightExact mass match (e.g., 369.061 g/mol) .
X-ray Crystallography Resolve 3D conformationDihedral angles between benzothiazole and acetamide moieties (e.g., ~80°) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies focus on:

  • Antimicrobial assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤25 µg/mL .
  • Enzyme inhibition : Screening against tyrosine kinases or cytochrome P450 isoforms via fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to establish IC₅₀ ranges .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding to targets like EGFR (PDB: 1M17). Focus on optimizing sulfanyl-acetamide interactions with catalytic lysine residues .
  • QSAR models : Correlate substituent electronegativity (e.g., 2,5-dimethylphenyl) with logP and IC₅₀ values to guide synthetic priorities .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

Q. How do contradictions in crystallographic vs. solution-phase structural data arise, and how can they be resolved?

Discrepancies often stem from:

  • Crystal packing effects : Hydrogen-bonding networks (e.g., N–H⋯N motifs) may enforce planar conformations not observed in solution .
  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize charge-separated resonance forms, altering NMR shifts versus solid-state data . Resolution : Combine variable-temperature NMR, DFT calculations (e.g., Gaussian at B3LYP/6-311+G* level), and dynamic crystallography .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Use Plackett-Burman or Box-Behnken designs to identify critical factors (e.g., solvent polarity, catalyst loading) .
  • Flow chemistry : Continuous thiol-ether formation in microreactors reduces side-product formation by improving mixing .
  • In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate concentrations for real-time adjustments .

Q. How can structure-activity relationship (SAR) studies guide the modification of this scaffold?

SAR insights include:

ModificationImpact on ActivityExample
2,5-Dimethylphenyl Enhances lipophilicity (logP +0.5) and CYP3A4 inhibition .Replace with 4-fluorophenyl for reduced hepatotoxicity .
Benzothiazole sulfanyl Critical for H-bonding with kinase ATP pockets. Oxidation to sulfone decreases potency .
Acetamide linker Shortening to propionamide reduces solubility but improves membrane permeability .

Methodological Considerations

Q. What experimental controls are critical when assessing this compound’s mechanism of action?

  • Positive/Negative controls : Use staurosporine (apoptosis inducer) and DMSO (vehicle) in cytotoxicity assays .
  • Off-target screening : Profile against >50 kinases (e.g., KinomeScan) to confirm selectivity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to quantify t₁/₂ and identify major metabolites via LC-MS/MS .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

Common issues include:

  • Poor pharmacokinetics : Low oral bioavailability due to high logP (>3). Solution: Introduce PEGylated prodrugs .
  • Species-specific metabolism : Murine CYP isoforms may degrade the compound faster than human. Validate using humanized liver models .
  • Tumor microenvironment factors : Hypoxia or stromal interactions may reduce efficacy. Use 3D spheroid assays for better prediction .

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